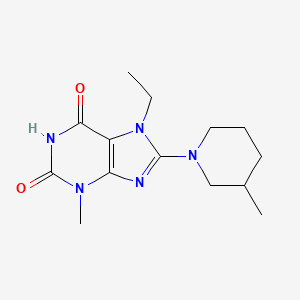

![molecular formula C18H21N3O3S B6488767 (2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide CAS No. 449784-83-2](/img/structure/B6488767.png)

(2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrazole derivative. Pyrazoles are an important class of five-membered heterocyclic compounds and are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .

Synthesis Analysis

Pyrazole-based chalcones can be synthesized from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by an in-depth analysis of NMR spectral data, which can be obtained through a combination of standard and advanced NMR spectroscopy techniques .Chemical Reactions Analysis

Isomeric chalcones can be further reacted with N-hydroxy-4-toluenesulfonamide and regioselective formation of 3,5-disubstituted 1,2-oxazoles can be established .Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of (2Z)-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-3-phenylprop-2-enamide (SR-01000569961), focusing on six unique applications:

Antimicrobial Activity

SR-01000569961: has shown promising antimicrobial properties. Compounds containing pyrazole rings, such as SR-01000569961, are known for their ability to inhibit the growth of various bacteria and fungi. This makes them potential candidates for developing new antibiotics and antifungal agents .

Anti-inflammatory Applications

The compound’s structure suggests significant anti-inflammatory potential. Pyrazole derivatives are often explored for their ability to reduce inflammation by inhibiting enzymes like cyclooxygenase (COX). This can be particularly useful in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Research indicates that pyrazole-based compounds can exhibit anticancer activity. SR-01000569961 could be investigated for its ability to induce apoptosis (programmed cell death) in cancer cells or inhibit their proliferation. This application is crucial for developing new chemotherapeutic agents .

Antioxidant Activity

The antioxidant properties of SR-01000569961 can be explored for their potential to neutralize free radicals in the body. This activity is essential in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Antiviral Applications

Given the ongoing need for effective antiviral agents, SR-01000569961’s structure could be leveraged to inhibit viral replication. Pyrazole derivatives have been studied for their efficacy against various viruses, making this compound a candidate for further antiviral research .

Neuroprotective Effects

SR-01000569961 may also have neuroprotective properties. Compounds with pyrazole rings have been investigated for their potential to protect neurons from damage, which is vital in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antidiabetic Potential

The compound could be explored for its antidiabetic properties. Pyrazole derivatives have been shown to influence glucose metabolism and insulin sensitivity, making them potential candidates for managing diabetes .

Agricultural Applications

In agriculture, SR-01000569961 might be used as a pesticide or herbicide. Pyrazole-based compounds are known for their ability to protect crops from pests and diseases, contributing to increased agricultural productivity .

Review Article on Pyrazole Derivatives Efficient Synthesis of Pyrazoles Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Molecules | Free Full-Text | Synthesis and Characterization of Novel Google Scholar SR&ED Examples | SRED Report and Claim Example The right to enjoy the benefits of scientific progress: in search of SR&ED Examples | SRED Report and Claim Example

Mechanism of Action

Target of Action

The primary targets of SR-01000569961 are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity . This interaction could lead to changes in cellular processes, potentially altering cell function or viability .

Biochemical Pathways

Given its potential interaction with proteins or enzymes, it could influence a variety of pathways, including signal transduction, metabolic processes, or gene expression . The downstream effects of these changes could include altered cell behavior, changes in energy production, or modifications to other cellular functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of SR-01000569961 are currently unknown. These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Depending on its targets and mode of action, it could potentially influence cell growth, survival, differentiation, or other cellular functions

Action Environment

The action, efficacy, and stability of SR-01000569961 could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the cellular microenvironment . Understanding these influences could provide valuable insights into optimizing the use of this compound.

Future Directions

Pyrazoles and their derivatives constitute a significant class of heterocyclic compounds which can be found in many natural and synthetic products and medicinally active molecules. Therefore, the synthesis of functionalized pyrazolone structures is a hot topic in synthetic chemistry, and a great deal of work has been reported on this subject .

properties

IUPAC Name |

(Z)-N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-18(2,3)21-17(14-11-25(23,24)12-15(14)20-21)19-16(22)10-9-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,19,22)/b10-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFSNLHBCSAFDU-KTKRTIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)/C=C\C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2,4-dimethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488688.png)

![3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488690.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488702.png)

![4-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B6488710.png)

![1,6,7-trimethyl-8-[2-(4-phenylpiperazin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488713.png)

![7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488721.png)

![8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488732.png)

![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-{[(pyridin-3-yl)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488737.png)

![4-benzyl-1-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine hydrochloride](/img/structure/B6488740.png)

![4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B6488751.png)

![2-(furan-2-yl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B6488755.png)

![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine](/img/structure/B6488760.png)

![3-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B6488772.png)